molecular formula C7H4Cl2N2 B14045631 4-Amino-2,5-dichlorobenzonitrile

4-Amino-2,5-dichlorobenzonitrile

Cat. No.: B14045631
M. Wt: 187.02 g/mol
InChI Key: VFZOPOZDIBQSJG-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichlorobenzonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,5-dichlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-dichlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

4-amino-2,5-dichlorobenzonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2

InChI Key

VFZOPOZDIBQSJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

4-Amino-2,5-dichlorobenzonitrile CAS 18448-83-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

Strategic Intermediate for Agrochemical and Pharmaceutical Scaffolds

Executive Summary

4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) is a highly functionalized aromatic building block characterized by a rare substitution pattern that combines an electron-withdrawing nitrile group with an electron-donating amino group, flanked by two chlorine atoms. This "push-pull" electronic architecture makes it a valuable scaffold in the synthesis of high-potency herbicides (auxin mimics) and kinase inhibitors in oncology.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, specifically focusing on the regioselectivity challenges posed by its asymmetric halogenation.

Physicochemical Profile

The molecule exhibits low water solubility but high solubility in polar organic solvents (DMSO, DMF), typical of polychlorinated anilines.

PropertyValue / Description
CAS Registry Number 18448-83-4
IUPAC Name 4-Amino-2,5-dichlorobenzonitrile
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 128–132 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water
pKa (Conjugate Acid) ~2.5 (Estimated; reduced basicity due to Cl/CN induction)
Electronic Character Deactivated ring (net electron-deficient)

Synthetic Architecture & Production

The synthesis of CAS 18448-83-4 is non-trivial due to the directing effects of the substituents. Direct chlorination of 4-aminobenzonitrile typically yields the 3,5-dichloro isomer (ortho to the amino group). Accessing the 2,5-dichloro pattern requires a route that leverages the meta-directing nature of the nitrile or starts from a pre-halogenated precursor.

Validated Synthetic Pathway (Nitration Route)

The most robust industrial route avoids direct chlorination of the aniline. Instead, it utilizes 2,5-dichlorobenzonitrile as the starting material.[1]

  • Precursor Synthesis: 1,2,4-Trichlorobenzene is subjected to Rosenmund–von Braun cyanation (CuCN) to yield 2,5-dichlorobenzonitrile.[2]

  • Regioselective Nitration: The nitrile group directs incoming electrophiles to the meta position.[2] However, the chlorine atoms are ortho/para directors.[2]

    • Electronic Logic: The C4 position is para to the C1-CN (deactivating) but para to the C5-Cl (activating) and ortho to the C3-H. The C4 position is sterically accessible and electronically favored for nitration compared to C6.

  • Reduction: The resulting nitro group is reduced to the amine using Iron/HCl (Béchamp) or catalytic hydrogenation.[2]

Pathway Visualization (DOT)[2]

SynthesisPath TCB 1,2,4-Trichlorobenzene DCBN 2,5-Dichlorobenzonitrile TCB->DCBN CuCN, DMF Reflux (Cyanation) Nitro 4-Nitro-2,5-dichlorobenzonitrile DCBN->Nitro HNO3, H2SO4 (Nitration) Product 4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) Nitro->Product Fe/HCl or H2/Pd (Reduction)

Figure 1: Retrosynthetic analysis showing the preferred nitration-reduction sequence to achieve the 2,5-dichloro substitution pattern.

Reactivity Profile & Chemo-Selectivity

The utility of CAS 18448-83-4 lies in its three distinct reactive handles, which can be engaged selectively based on reaction conditions.

The "Deactivated" Amine

The amino group at C4 is significantly less nucleophilic than in unsubstituted aniline due to the inductive electron-withdrawal of the two chlorine atoms and the nitrile group.

  • Implication: Acylation or alkylation reactions require stronger bases (e.g., NaH, LiHMDS) or elevated temperatures compared to standard anilines.[2]

  • Diazotization: The amine can still be diazotized (NaNO₂/HCl) to form diazonium salts, enabling Sandmeyer reactions to introduce Iodine, Fluorine, or Hydroxyl groups.

Orthogonal Halogen Reactivity (The C2 vs. C5 Chlorine)

This is the most critical feature for medicinal chemistry.

  • C2-Chlorine (Ortho to Nitrile): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[2] The strong electron-withdrawing nitrile group lowers the energy of the Meisenheimer complex intermediate at the ortho position.

  • C5-Chlorine (Meta to Nitrile): This position is deactivated towards SNAr but remains susceptible to Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Workflow: To functionalize both positions, researchers should perform SNAr at C2 before attempting Pd-coupling at C5, or use specialized ligands (e.g., XPhos) to override electronic bias.

Reactivity Visualization (DOT)

Reactivity Core 4-Amino-2,5-dichlorobenzonitrile Amide Amides/Ureas (Kinase Inhibitor Core) Core->Amide R-COCl or R-NCO (Acylation) Tetrazole Tetrazoles (Bioisostere for -COOH) Core->Tetrazole NaN3, NH4Cl (Cycloaddition) SNAr_Prod 2-Amino/Alkoxy derivatives (via SNAr at C2-Cl) Core->SNAr_Prod R-NH2 or R-OH Base, Heat (Selectivity: C2 >> C5) Biaryl Biaryls (via Suzuki at C5-Cl) Core->Biaryl Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 2: Divergent reactivity map highlighting the regioselective activation of the C2-Chlorine by the Nitrile group.

Experimental Protocol: Regioselective SNAr Displacement

Objective: Selective substitution of the C2-Chlorine (ortho to CN) with a secondary amine, preserving the C5-Chlorine for later functionalization.

Reagents:

  • Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vial with 4-amino-2,5-dichlorobenzonitrile (1.0 mmol, 187 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvation: Add anhydrous DMF (3.0 mL) and stir at room temperature for 5 minutes under N₂ atmosphere.

  • Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C . Note: The nitrile activation allows this to proceed at moderate temperatures.[2] Higher temperatures (>120°C) may lead to double substitution.[2]

  • Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.[2]5) should convert to a more polar product.

  • Workup: Upon completion (approx. 4-6 hours), cool to RT and pour into ice-water (20 mL). The product typically precipitates.[2]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol to yield 4-amino-5-chloro-2-morpholinobenzonitrile.

Handling & Safety (HSE)

This compound is a halogenated aromatic nitrile and must be handled with strict containment.[2]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3] Potential for methemoglobinemia (cyanosis) due to the aniline moiety.[2][4]

  • Metabolism: Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.[2]

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended for solution handling).[2]

    • Chemical fume hood with face velocity >0.5 m/s.[2]

    • P100 particulate respirator if handling powder outside a hood.[2]

  • Spill Protocol: Do not wash into drains.[2][5] Adsorb with inert material and dispose of as hazardous organic waste (incineration).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12301 (Analogs) and Nitrile Reactivity.[2] Retrieved from [2]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Chlorinated Aminobenzonitriles.[2] Retrieved from

  • BenchChem. Suzuki Coupling Protocols for Chlorinated Pyridines and Benzonitriles.[2] Retrieved from [2]

  • MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes and Aryl Chlorides.[2] Retrieved from [2]

  • Google Patents. Process for the preparation of amino-chloro-benzonitriles (DE3340348A1).[2] Retrieved from [2]

Sources

4-Amino-2,5-dichlorobenzonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-2,5-dichlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichlorobenzonitrile (CAS No. 18448-83-4), a key chemical intermediate with significant utility in the fields of pharmaceutical and agrochemical research. This document details its chemical structure, physicochemical properties, established synthetic routes, and analytical characterization methods. Furthermore, it explores the compound's reactivity and highlights its role as a versatile building block in modern drug discovery, grounded in its unique electronic and structural characteristics. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important scaffold.

Chemical Identity and Physicochemical Properties

4-Amino-2,5-dichlorobenzonitrile is a polysubstituted aromatic compound featuring an amine (-NH₂), a nitrile (-C≡N), and two chlorine (-Cl) atoms on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Nomenclature and Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 18448-83-4[ChemicalBook][1]
IUPAC Name 4-amino-2,5-dichlorobenzonitrile[ChemicalRegister][2]
Molecular Formula C₇H₄Cl₂N₂[ChemicalBook][1]
Molecular Weight 187.03 g/mol [Sigma-Aldrich]
Synonyms Benzonitrile, 4-amino-2,5-dichloro-[ChemicalRegister][2]
Molecular Structure

The structure consists of a benzonitrile core with substituents at positions 2, 4, and 5. The amino group at position 4 acts as an electron-donating group, while the chlorine atoms at positions 2 and 5 are electron-withdrawing. This electronic interplay influences the reactivity of the aromatic ring and the functional groups.

Caption: Chemical structure of 4-Amino-2,5-dichlorobenzonitrile.

Synthesis and Manufacturing

The synthesis of 4-Amino-2,5-dichlorobenzonitrile is not trivial and typically involves a multi-step pathway. A common and logical approach begins with a more readily available starting material, such as 1,2,4-trichlorobenzene or 1,4-dichlorobenzene.

Prominent Synthetic Route

A plausible and industrially relevant synthetic pathway involves the following sequence:

  • Nitration: 1,4-dichlorobenzene is nitrated to form 2,5-dichloronitrobenzene. This reaction requires strong acidic conditions, typically a mixture of nitric acid and sulfuric acid.[3][4]

  • Reduction: The nitro group of 2,5-dichloronitrobenzene is then reduced to an amino group to yield 2,5-dichloroaniline.

  • Cyanation: The introduction of the nitrile group can be challenging. A common method for similar structures is the Sandmeyer reaction, which would involve diazotization of the aniline followed by reaction with a cyanide salt. However, a more direct route starts from 1,2,4-trichlorobenzene.

A patented method describes the cyanation of 1,2,4-trichlorobenzene using cuprous cyanide and a high-boiling tertiary amine (like quinoline) at elevated temperatures (200-240°C) to selectively produce 2,5-dichlorobenzonitrile.[5] This intermediate can then be nitrated and subsequently reduced to afford the final product.

Synthesis_Workflow start 1,4-Dichlorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,5-Dichloronitrobenzene step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate1->step2 intermediate2 4-Amino-2,5-dichloronitrobenzene (Hypothetical Intermediate) step2->intermediate2 step3 Conversion to Nitrile (e.g., Sandmeyer Reaction) intermediate2->step3 product 4-Amino-2,5-dichlorobenzonitrile step3->product

Caption: A representative synthetic pathway to 4-Amino-2,5-dichlorobenzonitrile.

Protocol: Nitration of 1,4-Dichlorobenzene

This protocol is a representative example for the synthesis of a key intermediate and should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.

  • Acid Mixture: Carefully add concentrated sulfuric acid to the flask. While stirring, slowly add concentrated nitric acid via the dropping funnel, ensuring the temperature is maintained below 10°C.

  • Substrate Addition: Once the acid mixture is prepared and cooled, slowly add molten or dissolved 1,4-dichlorobenzene. The reaction is exothermic; control the rate of addition to maintain the temperature between 35-65°C.[3]

  • Reaction Monitoring: Stir the mixture vigorously for 2-5 hours.[4] Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid product, 2,5-dichloronitrobenzene, will precipitate.

  • Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a dilute sodium carbonate solution.[3] The product can be further purified by recrystallization from ethanol or by distillation under reduced pressure.

Analytical Characterization

Confirming the identity and purity of 4-Amino-2,5-dichlorobenzonitrile is essential for its use in further synthesis. A combination of spectroscopic and chromatographic methods is employed.

MethodExpected Observations
¹H NMR The spectrum will show distinct signals for the aromatic protons and a broad signal for the amino (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Due to the asymmetry, two singlets or two doublets with small coupling constants are expected for the aromatic protons.
¹³C NMR The spectrum will show seven distinct carbon signals: four for the aromatic carbons (two substituted, two protonated), one for the nitrile carbon (typically ~115-120 ppm), and two for the chlorine- and amine-bearing carbons.
FTIR Characteristic peaks will be observed for: N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), the C≡N stretch of the nitrile (a sharp, medium intensity peak ~2220-2260 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spec (MS) The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate 9:6:1 ratio), confirming the presence of two chlorine atoms in the molecule.
GC/HPLC These chromatographic techniques are used to determine the purity of the compound, typically expressed as a percentage area.

Reactivity and Applications in Drug Discovery

The true value of 4-Amino-2,5-dichlorobenzonitrile lies in its utility as a scaffold for building more complex molecules, particularly in the pharmaceutical industry.[6] The three functional groups each offer a handle for synthetic modification.

Chemical Reactivity Profile
  • Amino Group: The primary amine is a nucleophile and a base. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse side chains and linking groups.

  • Nitrile Group: The nitrile group is relatively robust but can serve as a key interaction point in a biological target, often acting as a hydrogen bond acceptor.[7] It can also be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

  • Aromatic Ring: The chlorine atoms deactivate the ring towards electrophilic aromatic substitution but can be displaced via nucleophilic aromatic substitution (SₙAr) under harsh conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Role as a Key Building Block in Medicinal Chemistry

Substituted aminobenzonitriles are prevalent motifs in modern drug discovery. They are key components in the synthesis of inhibitors for various enzymes, including kinases and proteases, as well as antagonists for receptors.[8][9]

The specific 2,5-dichloro substitution pattern provides steric and electronic properties that can be exploited to achieve selectivity and potency for a given biological target. For instance, similar dichlorinated aromatic structures are used to develop agents with antimicrobial and anti-cancer properties.[10] The chlorine atoms can occupy hydrophobic pockets in an enzyme's active site, enhancing binding affinity.

Drug_Discovery_Workflow scaffold 4-Amino-2,5-dichlorobenzonitrile (Starting Scaffold) step1 Reaction at Amino Group (e.g., Acylation, Alkylation) scaffold->step1 intermediate N-Substituted Intermediate step1->intermediate step2 Modification of Nitrile or Ring (e.g., Cross-Coupling, Hydrolysis) intermediate->step2 library Library of Diverse Analogs step2->library step3 Biological Screening (e.g., Enzyme Assays) library->step3 hit Hit Compound(s) Identified step3->hit step4 Lead Optimization (Structure-Activity Relationship) hit->step4 candidate Preclinical Drug Candidate step4->candidate

Caption: Use of 4-Amino-2,5-dichlorobenzonitrile in a typical drug discovery workflow.

Safety and Handling

Working with halogenated and nitrogen-containing aromatic compounds requires strict adherence to safety protocols. While specific toxicological data for this exact isomer is not extensively published, data from closely related compounds suggest it should be handled as a hazardous substance.[11]

Hazard ClassPrecautionary Statement
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[11][12]
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a chemical fume hood with adequate ventilation.[12]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated exposure.[12]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2,5-dichlorobenzonitrile is a specialized chemical intermediate with a rich functional group profile that makes it highly valuable for constructing complex molecular architectures. Its synthesis requires careful control over reaction conditions, and its handling demands stringent safety measures. For medicinal chemists and drug development professionals, this compound represents a strategic building block, offering multiple points for diversification to explore structure-activity relationships and develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in research and development.

References

  • Production of 2,5-dichlorobenzonitrile.
  • Synthesis method for 2,5-dichloronitrobenzene.
  • 4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728. PubChem. [Link]

  • An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. IndiaBig. [Link]

  • 4-Amino-2,5-dichlorobenzonitrile (CAS No. 18448-83-4) Suppliers. ChemicalRegister. [Link]

  • Process for preparing aromatic nitriles.
  • Preparation method of aminobenzonitrile. Patsnap. [Link]

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PubMed Central. [Link]

  • 2-Amino-4-(2,5-dichlorophenyl)sulfanylbenzonitrile | C13H8Cl2N2S. PubChem. [Link]

  • Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • 4-Amino-3,5-dichlorobenzoic acid - [13C NMR] - Spectrum. SpectraBase. [Link]

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Technical Comparison: 4-Amino-2,5-dichlorobenzonitrile vs. 4-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry and agrochemical design, the distinction between 4-Amino-2,5-dichlorobenzonitrile and 4-Amino-3,5-dichlorobenzonitrile is not merely a matter of nomenclature—it is a determinant of biological efficacy, metabolic stability, and synthetic accessibility.

While both compounds serve as critical aniline-based building blocks, their regiochemistry dictates their role in Structure-Activity Relationship (SAR) studies. The 3,5-dichloro isomer, with its


 symmetry, is frequently employed to block metabolic hotspots and enforce specific torsional angles in kinase inhibitors. In contrast, the 2,5-dichloro  isomer introduces asymmetry (

), creating unique electronic vectors and steric clashes often required to optimize binding affinity in "tight" hydrophobic pockets, such as those found in specific tyrosine kinases (e.g., Lenvatinib analogs).

This guide dissects the physicochemical, synthetic, and functional differences between these two isomers to support decision-making in lead optimization.

Chemical Identity & Physical Properties[1][2]

The immediate differentiator for procurement and identification is the CAS registry number and symmetry-derived physical properties.

Feature4-Amino-3,5-dichlorobenzonitrile4-Amino-2,5-dichlorobenzonitrile
Structure Symmetric (

)
Asymmetric (

)
CAS Number 78473-00-4 18448-83-4
Molecular Weight 187.03 g/mol 187.03 g/mol
Melting Point 116–120 °CTypically lower due to asymmetry
Appearance Off-white to beige crystalline solidPale yellow to beige solid
Solubility Soluble in DMSO, MeOH, EtOAcSoluble in DMSO, MeOH, EtOAc
Key Functional Groups Primary Amine (C4), Nitrile (C1), Cl (C3, C5)Primary Amine (C4), Nitrile (C1), Cl (C2, C5)

Structural & Electronic Analysis

The core difference lies in the orthogonality of the substituents relative to the amine and nitrile groups. This influences both the nucleophilicity of the amine (crucial for coupling reactions) and the electronic character of the nitrile.

Electronic & Steric Map
  • 3,5-Dichloro Isomer: The two chlorine atoms are ortho to the amino group. This creates significant steric hindrance around the nitrogen, reducing its nucleophilicity but also protecting it from oxidative metabolism. The nitrile group at the para position is relatively unhindered.

  • 2,5-Dichloro Isomer: One chlorine is ortho to the amine (C5), and one is ortho to the nitrile (C2). This "split" steric pressure makes the amine more nucleophilic than the 3,5-isomer (less steric bulk immediately surrounding it) but introduces a steric clash near the nitrile, which can affect hydration or hydrolysis rates.

G cluster_0 3,5-Dichloro (Symmetric) cluster_1 2,5-Dichloro (Asymmetric) A Amine (C4) High Steric Hindrance (Flanked by 2 Cl) C Symmetry Axis (C1-C4) A->C Aligned B Nitrile (C1) Unhindered B->C X Amine (C4) Moderate Hindrance (Flanked by 1 Cl) Z Dipole Moment Off-Axis X->Z Electronic Vector Y Nitrile (C1) Sterically Crowded (Flanked by 1 Cl) Y->Z

Caption: Comparative steric and electronic environments. The 3,5-isomer focuses steric bulk around the amine, while the 2,5-isomer distributes it, affecting binding modes.

Synthetic Pathways[3][4][5]

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the substituents.

4-Amino-3,5-dichlorobenzonitrile (Chlorination Route)

This isomer is typically accessed via electrophilic aromatic substitution (chlorination) . The amino group is a strong ortho, para-director. Since the para position is blocked by the nitrile (or a precursor group), chlorination occurs readily at the two ortho positions (3 and 5).

  • Precursor: 4-Aminobenzonitrile[1]

  • Reagent:

    
     or NCS (N-Chlorosuccinimide)
    
  • Selectivity: High natural selectivity for the 3,5-positions.

4-Amino-2,5-dichlorobenzonitrile (Cyanation Route)

Direct chlorination will not yield the 2,5-isomer efficiently. Instead, this scaffold is constructed by installing the nitrile onto a pre-chlorinated benzene ring, often via a Rosenmund-von Braun reaction or metal-catalyzed cyanation.

  • Precursor: 4-Bromo-2,5-dichloroaniline

  • Reagent: CuCN (Copper(I) cyanide)

  • Conditions: High temperature (150–180 °C) in polar aprotic solvent (NMP or DMF).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) or metal insertion replacing the bromine.
    

Synthesis cluster_35 Synthesis of 3,5-Isomer cluster_25 Synthesis of 2,5-Isomer Start1 4-Aminobenzonitrile Step1 Chlorination (NCS or Cl2) Start1->Step1 Product1 4-Amino-3,5-dichlorobenzonitrile Step1->Product1 Start2 4-Bromo-2,5-dichloroaniline Step2 Cyanation (CuCN, NMP, Heat) Start2->Step2 Product2 4-Amino-2,5-dichlorobenzonitrile Step2->Product2

Caption: Distinct synthetic lineages. The 3,5-isomer exploits electronic directing effects; the 2,5-isomer requires functional group interconversion (Br to CN).

Analytical Discrimination (NMR)

For the bench scientist, Proton NMR (


H NMR)  is the definitive tool to distinguish these isomers rapidly.
4-Amino-3,5-dichlorobenzonitrile

Due to the plane of symmetry passing through C1 and C4, the protons at C2 and C6 are chemically equivalent.

  • Signal: A single singlet (integration 2H).

  • Shift: Typically

    
     7.6–7.8 ppm (depending on solvent).
    
4-Amino-2,5-dichlorobenzonitrile

The molecule lacks a plane of symmetry. The proton at C3 (ortho to amine, meta to nitrile) and the proton at C6 (ortho to nitrile, meta to amine) are in distinct environments.

  • Signal: Two distinct singlets (integration 1H each).

  • Shift:

    • H3: Upfield relative to H6 (shielded by amino group).

    • H6: Downfield (deshielded by nitrile and ortho-Cl).

  • Coupling: Para-coupling (

    
     Hz) is usually not resolved, appearing as sharp singlets.
    
IsomerSymmetry

H NMR Pattern (Aromatic Region)
3,5-Dichloro

1 Peak (Singlet, 2H)
2,5-Dichloro

2 Peaks (Singlets, 1H each)

Functional Reactivity & Applications

Drug Development (Kinase Inhibitors)

Both isomers are privileged scaffolds in the design of Type I and Type II kinase inhibitors.

  • 3,5-Dichloro: Used when the binding pocket requires a flat, symmetric anchor. The chlorines often fill hydrophobic sub-pockets (e.g., the "gatekeeper" region) while the nitrile serves as a hydrogen bond acceptor for the hinge region or solvent front.

  • 2,5-Dichloro: Critical for Lenvatinib-like analogs . The asymmetry allows the molecule to twist, accommodating specific steric requirements in the ATP-binding cleft. The 2-chloro substituent can force the nitrile into a specific vector, enhancing selectivity against off-target kinases.

Agrochemicals

The 2,5-dichlorobenzonitrile moiety is a precursor to 2,5-dichlorobenzoic acid , a key intermediate in the synthesis of auxinic herbicides and fungicidal aryl amidines. The specific chlorination pattern is essential for biological activity in plant systems, where the 2,5-substitution often mimics natural plant hormones more effectively than the 3,5-pattern.

Experimental Protocol: General Coupling (Amide Formation)

Since the amine is the primary handle for derivatization:

  • Activation: Convert the carboxylic acid partner to an acid chloride (using

    
    ) or activate with HATU/DIPEA.
    
  • Coupling: Add the aniline (3,5- or 2,5-isomer).

    • Note: The 3,5-isomer reacts slower due to the two ortho-chlorines. Heating (50–80 °C) or stronger bases (NaH) may be required.

    • Note: The 2,5-isomer is more reactive but may yield rotamers in the product due to the asymmetric steric clash.

References

  • Synthesis of 3,5-Dichlorobenzonitrile Derivatives

    • Source: PubChem. "4-Amino-3,5-dichlorobenzonitrile - Compound Summary."
    • URL:[Link]

  • Synthesis of 2,5-Isomer via Cyanation

    • Source: Google Patents.[2] "WO2020237131A1 - Fungicidal aryl amidines." (Describes synthesis from 4-bromo-2,5-dichloroaniline).

    • URL
  • Physical Properties & Safety: Source: Thermo Fisher Scientific. "Safety Data Sheet: 4-Amino-3,5-dichlorobenzonitrile."
  • Kinase Inhibitor Structural Biology

    • Source: National Institutes of Health (PMC). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."
    • URL:[Link]

Sources

A Technical Guide to the Provisional Safety Assessment of 2,5-Dichloro-4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Principle of Hazard Assessment by Structural Analogy

In the absence of direct toxicological data, a primary EHS (Environment, Health, and Safety) strategy is to infer potential hazards based on the known properties of structurally similar compounds. This method involves deconstructing the target molecule into its core functional groups and identifying well-characterized analogues that share these motifs. The underlying principle is that the toxicological and reactive properties of a chemical are intrinsically linked to its structure.

This approach, while scientifically sound, has inherent limitations. The precise positioning of functional groups can significantly alter a molecule's biological activity and reactivity in ways that are not always predictable. Therefore, the resulting safety profile must be treated as provisional and should always err on the side of caution, assuming the highest degree of hazard suggested by the analogue data.

cluster_0 Hazard Assessment Workflow for Uncharacterized Compounds A Target Compound (2,5-dichloro-4-aminobenzonitrile) B Deconstruct into Core Structural Motifs A->B Analysis C Identify Analogues with Known SDS Data B->C Database Search D Synthesize Provisional Hazard Profile C->D Data Aggregation & Inference E Develop Conservative Safe Handling Protocol D->E Actionable Safety Plan

Caption: Workflow for provisional hazard assessment via structural analogy.

Section 2: Identification of Structural Analogues and Their Hazards

The target molecule, 2,5-dichloro-4-aminobenzonitrile, can be deconstructed into three key motifs: the benzonitrile core, a primary aromatic amine group, and two chlorine substituents on the aromatic ring. Based on available safety data, we can identify several analogues that share one or more of these features.

Analogue CompoundShared Structural MotifsKey GHS Hazard Statements (Representative)
4-Aminobenzonitrile Aminobenzonitrile CoreH301: Toxic if swallowed; H319: Causes serious eye irritation.[1]
4-Amino-2-chlorobenzonitrile Chloro-aminobenzonitrileH301: Toxic if swallowed; H317: May cause an allergic skin reaction.
2-Amino-5-chlorobenzonitrile Chloro-aminobenzonitrileH302/312/332: Harmful if swallowed, in contact with skin, or if inhaled; H315/319: Causes skin/serious eye irritation.[2]
2,3-Dichlorobenzonitrile Dichlorobenzonitrile CoreH302/312/332: Harmful if swallowed, in contact with skin, or if inhaled; H315/319: Causes skin/serious eye irritation.[3]
General Aromatic Amines Aromatic AmineSystemic effect: potential for methemoglobinemia.[4][5]
General Nitriles Benzonitrile CorePotential for release of Hydrogen Cyanide (HCN) upon combustion or under acidic conditions.[4][6][7]

Section 3: Synthesized Provisional Hazard Profile

By aggregating the hazards from these analogues, we can construct a conservative, provisional hazard profile for 2,5-dichloro-4-aminobenzonitrile. The presence of multiple electron-withdrawing chlorine atoms, combined with the toxic aminobenzonitrile core, suggests that a high degree of caution is warranted.

Hazard ClassGHS Category (Inferred)Justification based on Analogue Data
Acute Toxicity, Oral Category 3: Toxic if swallowed The parent compound, 4-aminobenzonitrile, and its monochlorinated analogue are classified as toxic if swallowed.[1][8][9]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin Multiple chlorinated and aminated benzonitriles are classified as harmful or toxic via dermal contact.[2][9]
Acute Toxicity, Inhalation Category 3: Toxic if inhaled Analogues demonstrate toxicity upon inhalation of dusts.[2][9]
Skin Corrosion/Irritation Category 2: Causes skin irritation This is a common classification for chlorinated aromatic compounds and aromatic amines.[2][3][9]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation Nearly all analogues are classified as serious eye irritants.[2][5][6][9]
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects 4-Aminobenzonitrile has been flagged for potential mutagenicity.[4][10] This hazard should be provisionally carried over.
Aquatic Hazard Chronic Category 3: Harmful to aquatic life with long lasting effects Halogenated aromatic compounds are often persistent and harmful to aquatic life.[4][11]

Section 4: Core Safety Protocols & Experimental Workflow

Given the synthesized hazard profile, all handling of 2,5-dichloro-4-aminobenzonitrile must be performed with stringent safety controls. The following protocols are based on the principle of minimizing all potential routes of exposure.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent the compound from entering the body. This is achieved through a multi-layered approach, prioritizing engineering controls over personal reliance on PPE.

cluster_0 Hierarchy of Controls for Potent Compounds A 1. Engineering Controls (Primary Barrier) B Certified Chemical Fume Hood Ventilated Enclosure for Weighing A->B C 2. Administrative Controls (Procedural Barrier) D Standard Operating Procedures (SOPs) Restricted Access / Designated Area C->D E 3. Personal Protective Equipment (Final Barrier) F Splash Goggles & Face Shield Impervious Lab Coat Double Nitrile Gloves E->F

Caption: A multi-layered safety approach for handling 2,5-dichloro-4-aminobenzonitrile.

Mandatory PPE includes:

  • Eye/Face Protection: Tight-sealing safety goggles and a face shield.[7]

  • Skin Protection: An impervious lab coat and double-gloving with nitrile gloves.[12]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P100 (particulate) cartridges should be available for emergency situations like spill cleanup.[12]

Handling and Storage Protocol

Handling:

  • Designated Area: All handling of the solid compound must occur within a designated area inside a certified chemical fume hood.[7][12]

  • Weighing: Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood to minimize transfer.

  • Manipulation: Use dedicated spatulas and tools. Avoid any actions that could generate dust, such as scraping or vigorous mixing in an open container.[7]

  • Post-Handling: After handling, thoroughly wash gloves before removal, then wash hands with soap and water.[9][12] Decontaminate the work surface.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][12]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[5][6][7]

  • The container should be clearly labeled with the compound name and all inferred GHS hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark).

  • Store in a locked cabinet or area with restricted access.[6][9]

First-Aid Measures (Precautionary)

In the event of any exposure, immediate action is critical.

  • Ingestion: Do NOT induce vomiting.[7][12] Immediately call a POISON CENTER or physician. If the person is conscious, rinse their mouth with water.[6][9]

  • Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the skin with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

Accidental Release & Disposal Protocol

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste. Avoid creating dust.[7][13]

  • Decontaminate: Wash the spill site thoroughly after material pickup is complete.[12]

Disposal:

  • All waste material must be disposed of as hazardous waste.[6]

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14][6] Do not allow the product to enter drains.[4]

Section 5: Physicochemical and Toxicological Data Summary

The following tables provide a comparison between the target compound (with limited data) and its key analogue, 4-Aminobenzonitrile, for which more information is available.

Table 1: Provisional Data for 2,5-Dichloro-4-aminobenzonitrile

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂Calculated
Molecular Weight 187.03 g/mol Calculated
Appearance Solid (predicted)Analogy
Melting Point Data Not Available-
Boiling Point Data Not Available-
LD₅₀ (Oral) Data Not Available-
LD₅₀ (Dermal) Data Not Available-

Table 2: Data for Analogue Compound: 4-Aminobenzonitrile

PropertyValueSource
CAS Number 873-74-5[6][10]
Molecular Formula C₇H₆N₂[1][6]
Molecular Weight 118.14 g/mol [1][10]
Appearance White to pale yellow crystalline powder[5]
Melting Point 83 - 87 °C[7]
GHS Signal Word Danger[1][6]

Conclusion

This guide establishes that while 2,5-dichloro-4-aminobenzonitrile is a compound with an incomplete public safety record, a responsible and safe handling protocol can be developed through the rigorous application of structural analogy. The synthesized provisional hazard profile indicates that this compound should be treated as acutely toxic via all routes of exposure, a skin and eye irritant, a potential mutagen, and harmful to aquatic life. All laboratory work must be conducted under stringent engineering controls (i.e., a chemical fume hood) with comprehensive PPE. It is imperative that any organization intending to use this substance at scale commissions formal toxicological and physicochemical testing to produce a verified Safety Data Sheet.

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1042434-80-9 | 2-(2,5-Dichloro-4-pyrimidinyl)amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, two-step protocol for the synthesis of 4-Amino-2,5-dichlorobenzonitrile starting from commercially available 2,5-dichloroaniline .

The synthesis of this target is non-trivial due to the presence of multiple halogen atoms and a free amino group. Direct electrophilic cyanation is not feasible, and standard Sandmeyer reactions would sacrifice the essential amino moiety. Therefore, this guide utilizes a "Handle-Activation" strategy :

  • Regioselective Iodination: Installing a reactive iodine "handle" at the para-position relative to the amine.

  • Chemoselective Pd-Catalyzed Cyanation: Using the reactivity gap between the aryl-iodide and aryl-chloride bonds to selectively introduce the nitrile group without affecting the existing chlorine substituents.

Key Advantages of This Protocol
  • Chemoselectivity: Preserves the 2,5-dichloro substitution pattern.

  • Safety: Utilizes Zinc Cyanide (

    
    ) and Palladium catalysis to avoid the harsh conditions and high toxicity of traditional Rosenmund-von Braun (CuCN at 200°C) reactions.
    
  • Scalability: Designed with reagents suitable for gram-to

Application Note & Protocol: The Diazotization of 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, providing a versatile pathway to a vast array of functionalized aromatic compounds. This process converts a primary aromatic amine into a highly reactive diazonium salt, an intermediate of immense synthetic utility.[1][2] The resulting diazonium group (-N₂⁺) can be substituted by a wide range of nucleophiles—including halides, cyanide, hydroxyl, and hydrogen—often under mild conditions that would be unattainable through direct substitution on the aromatic ring.[1][3]

This application note provides a comprehensive technical guide for the diazotization of 4-Amino-2,5-dichlorobenzonitrile. The product, 2,5-dichloro-4-cyanobenzenediazonium chloride, is a valuable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and dye industries.[4][5] Due to the inherent instability and potential hazards associated with diazonium salts, this document emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols, and troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.

Scientific Principles & Reaction Mechanism

The conversion of a primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂).[6] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[1][7][8]

The core of the process is maintaining the reaction temperature between 0 and 5 °C.[9] This low temperature is critical because arenediazonium salts are thermally unstable and can decompose violently if warmed or isolated in a dry, solid state.[7][10][11] In solution, warming leads to the evolution of nitrogen gas and the formation of the corresponding phenol, a common side-reaction that diminishes the yield of the desired product.[7]

The mechanism proceeds through several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (N≡O⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-Amino-2,5-dichlorobenzonitrile) attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps occur, culminating in the elimination of a water molecule to form the resonance-stabilized diazonium ion.

The stability of the arenediazonium ion in cold aqueous solutions is attributed to the delocalization of the positive charge across the two nitrogen atoms and the aromatic ring.[3]

Diazotization Mechanism Figure 1: Mechanism of Diazotization cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HNO₂) NaNO2->HONO + HCl HCl Hydrochloric Acid (HCl) HCl->HONO Nitrosonium Nitrosonium Ion (N≡O⁺) HONO->Nitrosonium + H⁺, -H₂O Amine Ar-NH₂ (4-Amino-2,5-dichlorobenzonitrile) Intermediate Ar-NH₂⁺-N=O Amine->Intermediate + N≡O⁺ Nitrosonium->Intermediate Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate->Diazonium - H₂O + H⁺ H2O H₂O

Caption: Figure 1: Mechanism of Diazotization

Detailed Experimental Protocol

This protocol is designed for the synthesis of a diazonium salt solution intended for immediate use in a subsequent reaction. Under no circumstances should an attempt be made to isolate the solid diazonium salt.

Materials and Equipment
  • Reagents: 4-Amino-2,5-dichlorobenzonitrile, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl, ~37%), Sulfamic Acid (NH₂SO₃H), Distilled Water, Ice.

  • Testing: Starch-iodide paper.

  • Glassware: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, beakers, graduated cylinders.

  • Safety: Ice-salt bath, fume hood, safety shield, appropriate Personal Protective Equipment (PPE).

Quantitative Data Summary

The following table outlines the reagent quantities for a representative 0.10 mol scale reaction. Adjustments should be made proportionally for different scales.

ReagentMolecular Weight ( g/mol )Moles (mol)QuantityNotes
4-Amino-2,5-dichlorobenzonitrile187.020.1018.7 gStarting material
Hydrochloric Acid (conc.)36.46~0.30~25 mL2.5-3.0 equivalents
Sodium Nitrite69.000.1057.25 g1.05 equivalents
Distilled Water18.02-~250 mLSolvent
Step-by-Step Procedure
  • Preparation of the Amine Suspension:

    • In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 4-Amino-2,5-dichlorobenzonitrile (18.7 g, 0.10 mol).

    • Add approximately 200 mL of water followed by the careful addition of concentrated hydrochloric acid (~25 mL). Stir to form a fine suspension. The amine will protonate to form its hydrochloride salt.[6]

    • Place the flask in a large ice-salt bath and begin vigorous stirring. Cool the mixture to between 0 and 5 °C. Ensure the thermometer bulb is fully submerged in the reaction mixture.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in approximately 50 mL of distilled water. Cool this solution in a separate ice bath.

  • Diazotization Reaction:

    • Once the amine suspension is stable at 0-5 °C, transfer the cold sodium nitrite solution to a dropping funnel placed on the reaction flask.

    • Add the sodium nitrite solution dropwise to the vigorously stirred amine suspension over 20-30 minutes. This is a critical step. The rate of addition must be controlled to ensure the temperature never rises above 5 °C.[2][10] Add crushed ice directly to the reaction mixture if necessary to maintain the temperature.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

  • Monitoring for Completion:

    • To check for reaction completion, withdraw a drop of the reaction mixture with a glass rod and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling that all the primary amine has been consumed.[10][12]

    • If the test is negative, add a small additional volume (e.g., 1-2 mL) of the nitrite solution and stir for 5 minutes before re-testing.

  • Quenching Excess Nitrite (Recommended Safety Step):

    • Once a persistent positive starch-iodide test is confirmed, it is best practice to destroy the excess nitrous acid. Add a small amount of sulfamic acid (or urea) portion-wise until the starch-iodide test is negative.[2] This prevents unwanted side reactions in subsequent steps.

  • Use of the Diazonium Salt Solution:

    • The resulting pale yellow solution/suspension of 2,5-dichloro-4-cyanobenzenediazonium chloride is highly reactive and should be used immediately for the next synthetic step (e.g., Sandmeyer reaction, azo coupling).[1][2] Do not store this solution.

Experimental Workflow Figure 2: Experimental Workflow for Diazotization A 1. Prepare Amine Suspension (Amine + HCl + H₂O) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Slow Dropwise Addition (Maintain T < 5 °C) B->D C 3. Prepare NaNO₂ Solution (NaNO₂ + H₂O) C->D E 5. Monitor with Starch-Iodide Paper D->E F 6. Quench Excess Nitrite (Add Sulfamic Acid) E->F Positive Test G 7. Proceed to Next Reaction (Use Immediately) F->G

Caption: Figure 2: Experimental Workflow for Diazotization

Critical Safety Precautions

The diazotization reaction is hazardous if not performed with strict adherence to safety protocols.[8] The primary risks are the thermal instability of the diazonium salt and the toxicity of the reagents.

  • Explosion Hazard: Solid, dry diazonium salts are notoriously unstable and can detonate from shock, friction, or heat.[10][11][13] NEVER attempt to isolate the solid diazonium salt from the solution.

  • Temperature Control: This is the single most important safety factor. Loss of cooling can lead to a thermal runaway reaction, rapid gas evolution (N₂), and potentially an explosion.[10][11] Always have a sufficient supply of ice on hand.

  • Reagent Toxicity: Sodium nitrite is toxic if ingested. Hydrochloric acid is highly corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Gas Evolution: The reaction vessel should not be sealed, as gas can be generated during the reaction or from decomposition. Ensure adequate ventilation.[10][13]

  • Quenching: Always quench the reaction mixture to destroy any residual diazonium salt before workup and disposal.

The Twelve Cardinal Rules for Safe Handling of Diazonium Salts should always be followed. [10][11][13] Key rules include:

  • Keep the temperature below 5 °C.

  • Use only a stoichiometric amount of sodium nitrite.

  • Never allow the diazonium salt to precipitate or dry out.

  • Always vent gases generated.

  • Quench remaining diazonium salts before any further treatments.[10][11][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to test positive on starch-iodide paper. 1. Insufficient sodium nitrite added. 2. Sodium nitrite solution has degraded.1. Add a small, measured amount of additional nitrite solution and re-test after 5 minutes. 2. Prepare a fresh solution of sodium nitrite.
A dark brown or black oily substance forms. The reaction temperature exceeded 5 °C, causing decomposition of the diazonium salt to form phenolic byproducts.[7]The batch is likely compromised. For future runs, improve cooling efficiency (use an ice-salt bath), ensure vigorous stirring, and add the nitrite solution more slowly.
Vigorous, uncontrolled gas evolution (N₂). A thermal runaway has begun due to a loss of temperature control.This is an emergency situation. If possible, add large amounts of ice directly to the flask. If the reaction cannot be controlled, evacuate the area immediately.
Low yield in the subsequent synthetic step. 1. Premature decomposition of the diazonium salt. 2. Incomplete diazotization. 3. Diazonium salt solution was stored too long before use.1. Re-verify strict temperature control throughout the procedure. 2. Ensure a slight excess of nitrous acid was confirmed before proceeding. 3. Use the diazonium salt solution immediately after preparation.

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]

  • Chemety. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Diazonium Salts. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • ACS Publications - Organic Letters. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

  • CourseHero. (n.d.). Describe the diazatisatiom and coupling reactions with respect to the synthesis of azo dyes on an industrial scale including the mechanisms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Optimized Hydrolysis Strategies for 4-Amino-2,5-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-amino-2,5-dichlorobenzonitrile to 4-amino-2,5-dichlorobenzoic acid presents a distinct challenge in organic synthesis. The reaction is complicated by the "Ortho Effect" —steric hindrance provided by the chlorine atom at the 2-position—and the electronic deactivation caused by the 4-amino group.

While standard alkaline hydrolysis is common for benzonitriles, this specific substrate often stalls at the amide intermediate (4-amino-2,5-dichlorobenzamide) or requires forcing conditions that degrade the product. This guide details an Optimized Acidic Hydrolysis Protocol (preferred for electronic reasons) and a High-Temperature Alkaline Protocol , alongside a forward-looking Biocatalytic Route .

Key Chemical Challenges
FeatureImpact on Hydrolysis
2-Chloro Substituent Steric Hindrance: Blocks the approach of nucleophiles (

or

) to the nitrile carbon.
4-Amino Group Electronic Deactivation (Base): Resonance donation reduces electrophilicity of the nitrile carbon. Electronic Activation (Acid): Protonation to

creates a strong electron-withdrawing effect, accelerating hydrolysis.
5-Chloro Substituent Inductive Activation: Mildly increases electrophilicity, aiding the reaction.

Mechanistic Insight & Strategy

The Electronic Switch: Why Acidic Conditions Are Superior

In basic media, the unprotonated amine (


) acts as a resonance donor, stabilizing the nitrile and making the carbon less susceptible to nucleophilic attack by hydroxide.


In acidic media, the amine is protonated to an ammonium species (


). This eliminates the resonance donation and introduces a strong inductive electron-withdrawing effect, which—combined with the chlorines—highly activates the nitrile carbon toward nucleophilic attack by water.
Reaction Pathway Diagram

The following diagram illustrates the critical "Electronic Switch" mechanism and the pathway from Nitrile to Acid.

HydrolysisMechanism cluster_Acid Acidic Pathway (Preferred) cluster_Base Alkaline Pathway Substrate 4-Amino-2,5-dichlorobenzonitrile Protonated Protonated Species (NH3+ / -CN activated) Substrate->Protonated H2SO4/H+ Base_Amide Amide Intermediate (Potential Stall Point) Substrate->Base_Amide NaOH/OH- (Slow due to resonance) Acid_Amide Amide Intermediate Protonated->Acid_Amide + H2O (Fast) Product_Acid Product: 4-Amino-2,5-dichlorobenzoic acid Acid_Amide->Product_Acid Hydrolysis Product_Salt Carboxylate Salt Base_Amide->Product_Salt Forcing Conditions Product_Salt->Product_Acid Acidification

Caption: Comparative mechanistic pathways. The acidic pathway activates the substrate via protonation, overcoming the electronic deactivation of the amino group.

Protocol A: Optimized Acidic Hydrolysis (Recommended)

This protocol utilizes sulfuric acid and acetic acid.[1][2] Acetic acid acts as a solvent to solubilize the organic substrate, while sulfuric acid provides the protons and acts as the catalyst/dehydrating agent.

Reagents & Equipment[3][4][5][6]
  • Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 eq)

  • Acid Mixture: Sulfuric Acid (

    
    , 98%) / Glacial Acetic Acid (
    
    
    
    ) / Water (
    
    
    )
  • Ratio: 1:1:1 (v/v/v)

    
    :
    
    
    
    :
    
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve 4-Amino-2,5-dichlorobenzonitrile (10 g, 53.5 mmol) in Glacial Acetic Acid (30 mL).

  • Acid Addition: Caution: Exothermic. Slowly add Water (30 mL), followed by the dropwise addition of concentrated Sulfuric Acid (30 mL) while stirring.

    • Note: The amine will protonate immediately.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) .

  • Monitoring: Monitor by HPLC every 2 hours.

    • Target: Disappearance of Nitrile (

      
       12 min) and Amide intermediate (
      
      
      
      8 min).
    • Duration: Typically 6–12 hours depending on scale.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture onto 500 g of crushed ice .

  • Isolation: The product (4-amino-2,5-dichlorobenzoic acid) typically precipitates as a white/off-white solid upon dilution with ice water.

    • If precipitation is incomplete, adjust pH to ~3–4 using 50% NaOH solution (carefully!) to reach the isoelectric point, though the free acid is usually insoluble enough in dilute acidic water.

  • Purification: Filter the solid. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: High-Temperature Alkaline Hydrolysis

If acidic conditions are incompatible with other functional groups (rare for this specific molecule) or if facility limitations dictate, alkaline hydrolysis can be used. Crucial: You must use a high-boiling solvent (Ethylene Glycol) to achieve temperatures >130°C to drive the reaction to completion.

Reagents
  • Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) pellets (3.0 eq)

  • Solvent: Ethylene Glycol (or 2-Methoxyethanol)

Step-by-Step Methodology
  • Dissolution: Charge flask with Ethylene Glycol (5-10 volumes relative to substrate mass). Add KOH (3.0 eq). Stir until dissolved.

  • Addition: Add the nitrile substrate.[3]

  • Reaction: Heat to 130–140°C .

    • Warning: Do not exceed 150°C to avoid decarboxylation or nucleophilic attack on the aromatic chlorines (displacement by OH).

  • Monitoring: Check for the "Amide Stall." If the reaction halts at the amide, add 1.0 eq more KOH and continue heating.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with water (2x volume).[3]

    • Acidification: Slowly add conc. HCl until pH < 2. The product will precipitate.[3]

  • Filtration: Collect solid, wash with water, and dry.

Protocol C: Biocatalytic Hydrolysis (Green Alternative)

For pharmaceutical applications requiring mild conditions and minimal salt waste, Nitrilase enzymes offer high selectivity.

Workflow Diagram

Biocatalysis Prep Buffer Prep (Phosphate pH 7.2 + 5% DMSO) Enzyme Add Nitrilase Enzyme (e.g., Nit 9N from Codexis/Almac) Prep->Enzyme Reaction Incubation 30°C, 24-48h, 200rpm Enzyme->Reaction Quench Acidification (pH 2) Precipitates Product Reaction->Quench Filter Filtration & Wash Quench->Filter

Caption: Biocatalytic workflow. Mild conditions prevent side reactions and reduce energy consumption.

Protocol:

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.2).

  • Co-solvent: Dissolve substrate in DMSO (final concentration in reaction 5% v/v).

  • Enzyme: Add commercial Nitrilase (screen for activity on ortho-substituted nitriles, e.g., Rhodococcus rhodochrous derived enzymes).

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2 to precipitate the product and denature the enzyme. Filter to recover.

Analytical Quality Control

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Peaks at

7.0-8.0 (Ar-H), Broad singlet

12-13 (COOH). Loss of Nitrile C in 13C-NMR.
Purity HPLC (C18 Column)>98.0% Area. Mobile Phase: ACN/Water (0.1% TFA).
Functional Group FT-IRAppearance of C=O stretch (1680-1700 cm⁻¹). Disappearance of C

N stretch (2220 cm⁻¹).

Troubleshooting Guide

Issue 1: Reaction stalls at Amide Intermediate.

  • Cause: Steric hindrance from 2-Cl prevents the second hydrolysis step.

  • Solution (Acid): Increase acid concentration or switch to H2SO4/H3PO4 mixture to increase boiling point.

  • Solution (Base): Switch solvent to Ethylene Glycol to achieve higher temperature.

Issue 2: Loss of Chlorine (Hydrodechlorination).

  • Cause: Reaction temperature too high (>160°C) or base too strong, leading to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Solution: Strictly control temperature. Use the Acidic Protocol (Protocol A), as

    
     is deactivated in acidic media.
    

References

  • US Patent 3,703,546 . Preparation of 3-amino-2,5-dichlorobenzoic acid. (Describes the analogous acidic hydrolysis of chlorinated aminobenzonitriles using H2SO4/Acetic Acid).

  • US Patent 3,644,471 . Production of 2,5-dichlorobenzoic acid. (Describes hydrolysis of 2,5-dichlorobenzonitrile).

  • CN Patent 103224451B . Method for synthesizing 3,5-dichlorobenzoic acid. (Provides general conditions for hydrolysis of polychlorinated benzonitriles).

  • Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. (General reference for nitrile hydrolysis mechanisms and industrial conditions).
  • Wang, M.-X. "Enantioselective Biotransformations of Nitriles in Organic Synthesis." Accounts of Chemical Research.

Sources

Troubleshooting & Optimization

Removing 3,5-dichloro isomer impurities from 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Amino-2,5-dichlorobenzonitrile

Ticket ID: #PUR-25DCBN-001 Topic: Removal of 3,5-dichloro isomer impurities Status: Open Assigned Specialist: Senior Application Scientist

The Challenge: The "Isomer Trap"

In the synthesis of 4-Amino-2,5-dichlorobenzonitrile (hereafter Target-2,5 ), the most persistent impurity is often the 3,5-dichloro isomer (4-Amino-3,5-dichlorobenzonitrile, hereafter Impurity-3,5 ).

This impurity typically arises during non-selective chlorination of 4-aminobenzonitrile or scrambling during cyanation reactions. Its removal is critical because:

  • Downstream Failure: In Suzuki or Buchwald couplings, the 3,5-isomer competes for the catalyst, leading to regioisomeric byproducts that are nearly impossible to separate later.

  • Physical Similarity: Both isomers have similar boiling points and polarities, rendering standard flash chromatography inefficient for large batches.

This guide details three tiers of purification, moving from scalable chemical extraction to high-precision chromatography.

Diagnostic & Detection

Before attempting purification, confirm the impurity profile.

FeatureTarget-2,5 (4-Amino-2,5-dichlorobenzonitrile)Impurity-3,5 (4-Amino-3,5-dichlorobenzonitrile)
Symmetry Asymmetric (C1)Symmetric (C2v)
1H NMR (Ar-H) Two distinct singlets (or weak doublets) at different chemical shifts.One singlet (integrated as 2H) due to symmetry.
Basicity Higher. Only one chlorine is ortho to the amine.Lower. Two chlorines are ortho to the amine (Steric inhibition).
Polarity (TLC) Slightly more polar (lower Rf).Slightly less polar (higher Rf).

Purification Protocols

Method A: The "Basicity Swing" Extraction (Recommended for >5g)

Principle: This method exploits the steric inhibition of resonance . In Impurity-3,5 , the amine is flanked by two chlorine atoms (positions 3 and 5), significantly reducing its basicity compared to Target-2,5 , which has only one ortho-chlorine. We can selectively protonate the Target-2,5.

Protocol:

  • Dissolution: Dissolve the crude mixture in Toluene (10 mL per gram of solid). Ensure complete dissolution; mild heating (40°C) is acceptable.

  • Selective Extraction:

    • Prepare 1.0 M HCl (aqueous).

    • Perform a controlled extraction. The Target-2,5 (more basic) will protonate and move to the aqueous layer. The Impurity-3,5 (less basic) will largely remain in the Toluene layer.

    • Tip: Do not use excess acid. Use 1.1 equivalents of HCl relative to the theoretical amount of Target-2,5.

  • Phase Separation: Separate the layers.

    • Organic Layer: Contains Impurity-3,5 and non-basic tars.[1] Discard (or check by TLC).

    • Aqueous Layer: Contains pure Target-2,5 hydrochloride salt.

  • Recovery:

    • Basify the aqueous layer with 20% NaOH or saturated NaHCO3 to pH >9.

    • The Target-2,5 will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.[2][3]

Method B: Recrystallization (Polymorph & Solubility)

Principle: The symmetric Impurity-3,5 often packs more efficiently in crystal lattices, making it less soluble in certain non-polar solvents, or conversely, significantly more soluble in polar solvents depending on the dipole moment.

Solvent System: Ethanol/Water (7:3) or Toluene/Heptane.

Protocol:

  • Dissolve crude solid in boiling Ethanol (95%) .

  • Add hot Water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration Logic:

    • If the impurity is the minor component (<10%), it usually stays in the mother liquor.

    • Validation: Check the crystal MP. Target-2,5 melts ~116-118°C. If the MP is sharp and matches, you have successfully purged the impurity.

Visual Workflow: The Purification Decision Tree

PurificationStrategy Start Crude Mixture (Target-2,5 + Impurity-3,5) CheckImpurity Impurity Level? Start->CheckImpurity HighImp > 10% Impurity CheckImpurity->HighImp High LowImp < 10% Impurity CheckImpurity->LowImp Trace MethodA Method A: Basicity Swing (Selective Acid Extraction) HighImp->MethodA MethodB Method B: Recrystallization (EtOH/H2O) LowImp->MethodB Toluene Dissolve in Toluene MethodA->Toluene Final Pure Target-2,5 MethodB->Final AcidWash Wash with 1.0M HCl Toluene->AcidWash OrgLayer Organic Layer (Contains Impurity-3,5) AcidWash->OrgLayer Impurity stays AqLayer Aqueous Layer (Contains Target-2,5 HCl) AcidWash->AqLayer Target extracts Neutralize Neutralize (NaOH) & Filter AqLayer->Neutralize Neutralize->Final

Caption: Decision matrix for selecting between chemical extraction (Method A) and recrystallization (Method B) based on impurity load.

Troubleshooting & FAQs

Q: I used Column Chromatography (Hexane/EtOAc), but the spots overlap. Why? A: Isomers often have identical Rf values on silica because their dipole moments are similar.

  • Fix: Switch stationary phases. Use Amine-functionalized silica or run the column using DCM/Methanol gradients. The amine-silica interacts differently with the two isomers due to the steric accessibility of the amino group on the benzene ring.

Q: My yield is low after the "Basicity Swing" (Method A). A: You likely used too much acid or the acid was too concentrated.

  • Fix: If the acid is too strong, it will protonate both isomers despite the basicity difference. Use stoichiometric amounts of dilute HCl (0.5M - 1.0M). Alternatively, re-extract the discarded organic layer with strong acid to see if "lost" product can be recovered.

Q: Can I distinguish them by Melting Point? A: Yes, but be careful.

  • Target-2,5: ~116–118 °C.

  • Impurity-3,5: Generally has a higher melting point (often >125 °C) due to higher symmetry and better lattice packing. If your product melts higher than expected, it is likely enriched with the impurity.

References

  • Sigma-Aldrich. 4-Amino-2-chlorobenzonitrile Product Properties & Safety Data. (Accessed 2024). Link

  • PubChem. 4-Amino-3,5-dichlorobenzonitrile Compound Summary. National Library of Medicine. Link

  • European Patent Office. Process for the preparation of halogenated aminobenzonitriles. EP0110559B1. (Demonstrates general solubility and synthesis handling of chlorobenzonitriles). Link

  • ResearchGate. Vibrational analysis and structural properties of amino-dichlorobenzonitriles. (Provides structural symmetry arguments for 3,5-isomers). Link

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 4-Amino-2,5-dichlorobenzonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-2,5-dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization process. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and refine your purification strategy for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a recrystallization solvent for 4-Amino-2,5-dichlorobenzonitrile?

A1: The key is to find a solvent or solvent system where 4-Amino-2,5-dichlorobenzonitrile exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This temperature-dependent solubility differential is the driving force for crystal formation and purification. The ideal solvent will also leave impurities either completely insoluble at high temperatures (allowing for removal by hot filtration) or fully dissolved at low temperatures (remaining in the mother liquor).

Q2: My attempts at recrystallization result in the product "oiling out" instead of forming crystals. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[2] This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, try redissolving the oil by heating the solution and adding a small amount of additional solvent to decrease saturation.[3] Then, allow the solution to cool more slowly to encourage proper crystal lattice formation.

Q3: No crystals are forming even after my solution has cooled to room temperature. What steps can I take to induce crystallization?

A3: A lack of crystal formation indicates that the solution is not supersaturated. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of pure 4-Amino-2,5-dichlorobenzonitrile to provide a template for crystal growth.[3]

  • Reduce the solvent volume by gentle heating and evaporation to increase the solute concentration.[3]

  • Lower the temperature further by placing the flask in an ice bath.[4]

Q4: What are common impurities I should be aware of when purifying 4-Amino-2,5-dichlorobenzonitrile?

A4: Potential impurities largely depend on the synthetic route. Common starting materials for similar compounds include dichloronitrobenzene or trichlorobenzene derivatives.[5][6] Therefore, impurities could include unreacted starting materials, isomers, or byproducts from intermediate steps. For instance, if the amino group is introduced by reduction of a nitro group, residual nitro-compound could be a potential impurity.[7]

Troubleshooting and Optimization Guides

Guide 1: Systematic Solvent Screening Protocol

A systematic approach to solvent selection is crucial for successful recrystallization. This protocol outlines a small-scale method to efficiently screen potential solvents.

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 4-Amino-2,5-dichlorobenzonitrile.

Materials:

  • Crude 4-Amino-2,5-dichlorobenzonitrile

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes

  • Hot plate or water bath

  • Ice bath

Protocol:

  • Initial Solubility Testing:

    • Place approximately 50 mg of crude product into separate test tubes.

    • Add 1 mL of a single solvent to each test tube at room temperature.

    • Observe and record the solubility. A good candidate solvent will show poor solubility at this stage.[1]

  • Hot Solubility Testing:

    • Gently heat the test tubes containing the solvents that showed poor solubility at room temperature.

    • Add the solvent in small increments (0.5 mL) until the solid dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe for crystal formation. Note the quantity and quality of the crystals.

    • If no crystals form, place the test tubes in an ice bath for 15-20 minutes.[2]

  • Evaluation:

    • The best single solvent will dissolve the compound when hot and yield a large quantity of pure crystals upon cooling.

Table 1: Potential Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be suitable as an anti-solvent.
EthanolHigh78Often a good choice for aromatic amines.[8]
MethanolHigh65Similar to ethanol, but more volatile.
AcetoneMedium56Good solvent for many organic compounds.
Ethyl AcetateMedium77A less polar option.
TolueneLow111May be suitable for less polar impurities.
HexaneLow69Likely to be an anti-solvent.
Guide 2: Mastering the Mixed-Solvent System

If a single solvent does not provide the desired separation, a mixed-solvent system can be highly effective.[9] This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[10]

Objective: To purify 4-Amino-2,5-dichlorobenzonitrile using a solvent/anti-solvent pair.

Protocol:

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).[11]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[2] This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.[12]

Visualizing the Workflow: Solvent Selection and Troubleshooting

The following diagram illustrates the decision-making process for optimizing your recrystallization strategy.

Caption: Decision tree for recrystallization optimization.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • WFG. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Stam, P. B. (1965). Preparation of 2, 6-dichlorobenzonitrile. U.S. Patent No. 3,185,725. Washington, DC: U.S.
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Arysta Lifescience Inc. (2020). Process for preparation of 2,6-dichlorobenzonitrile.
  • Rosen, P., & Day, R. I. (1990). Process for the preparation and the isolation of aromatic nitriles. U.S. Patent No. 4,925,642. Washington, DC: U.S.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Dr. ANAMIKA. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2022, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • CN103382166B. (n.d.). Method for preparing 2, 6-dichlorobenzonitrile.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • KR20210092214A. (n.d.). Manufacturing process of 2,6-dichlorobenzonitrile.
  • Patsnap. (2020, May 21). Process for preparation of 2,6-dichlorobenzonitrile. Eureka. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2005, August 10). Impurity profile of amino acids?. Retrieved from [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 4-Amino-2,5-dichlorobenzonitrile (CAS No. 18448-83-4) Suppliers. Retrieved from [Link]

  • Hooker Chemical Corporation. (1972). Production of 2,5-dichlorobenzonitrile. U.S. Patent No. 3,644,471. Washington, DC: U.S.
  • CN112457213A. (n.d.). Catalytic synthesis method of p-aminobenzonitrile.

Sources

Preventing nitrile hydrolysis during amino group protection of 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ANILINE-CN-PROTECT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Trap

You are likely reading this guide because your standard amine protection protocol failed. You either recovered starting material (reaction too slow) or generated a hydrolysis byproduct (amide/acid).

The Substrate Analysis: The molecule 4-Amino-2,5-dichlorobenzonitrile presents a classic "electronic trap" in organic synthesis:

  • Deactivated Amine (Nucleophile): The chlorine atom at position 5 (ortho to the amine) and position 2 (meta) exerts a strong electron-withdrawing inductive effect (-I). This dramatically lowers the nucleophilicity of the aniline nitrogen, making it sluggish toward electrophiles like Boc

    
    O.
    
  • Activated Nitrile (Electrophile): The chlorine at position 2 (ortho to the nitrile) pulls electron density away from the cyano carbon, making it highly electrophilic.

The Conflict: To force the deactivated amine to react, chemists often apply heat or strong catalysts.[1] However, these are the exact conditions that trigger the activated nitrile to hydrolyze into an amide (M+18) or carboxylic acid.

Module 1: Strategic Planning (The "Why")

Before mixing reagents, understand the failure modes. The diagram below illustrates the kinetic competition between the desired protection and the undesired hydrolysis.

Workflow Visualization: The Kinetic Competition

ReactionPathways Start 4-Amino-2,5-dichlorobenzonitrile Conditions Reaction Conditions Start->Conditions Path_Prot Anhydrous / Organic Base (Kinetic Control) Conditions->Path_Prot Optimal Path_Acid Aqueous Acid / Lewis Acid (Pinner Reaction) Conditions->Path_Acid Avoid Path_Base Aqueous Base / Heat (Nucleophilic Attack) Conditions->Path_Base Avoid Product Protected Amine (Nitrile Intact) Path_Prot->Product Fail_Amide Byproduct: Amide (Hydrolysis) Path_Acid->Fail_Amide Fail_Acid Byproduct: Carboxylic Acid Path_Base->Fail_Acid

Caption: Figure 1. Reaction pathways showing the narrow operating window for chemoselective protection. Aqueous conditions and extreme pH are the primary drivers of nitrile failure.

Module 2: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . If you deviate from the solvent or base specifications, the safety net fails.

Protocol A: Boc Protection (Recommended)

Target: tert-Butyl (4-cyano-2,5-dichlorophenyl)carbamate Mechanism: DMAP-catalyzed acylation in anhydrous media.

ParameterSpecificationRationale
Solvent DCM or THF (Anhydrous)Water is the enemy. Even trace moisture + base = hydrolysis.
Reagent Boc

O
(2.0 - 3.0 equiv)
Excess required to drive the reaction on the deactivated amine.
Base DIPEA or TEA (2.0 equiv)Scavenges protons without being nucleophilic enough to attack the nitrile.
Catalyst DMAP (0.1 - 0.2 equiv)CRITICAL: Acts as a hyper-nucleophilic acyl transfer agent. Without it, the reaction will stall.
Temperature Reflux (40°C) The deactivated amine requires thermal energy to overcome the activation barrier.

Step-by-Step:

  • Dissolve 4-Amino-2,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Add Boc

    
    O (2.5 eq) and DIPEA (2.0 eq).
    
  • Add DMAP (0.1 eq) in one portion.

  • Heat to mild reflux (approx. 60°C for THF) under N

    
     atmosphere.
    
  • Checkpoint: Monitor by TLC/LCMS at 3 hours. Look for the disappearance of the aniline peak.

    • If stalled: Add another 0.1 eq DMAP.

  • Workup (The Danger Zone):

    • Dilute with EtOAc.

    • Wash with 0.5 M Citric Acid (Cold) or Sat. NH

      
      Cl . Do NOT use strong HCl.
      
    • Wash with Brine

      
       Dry over Na
      
      
      
      SO
      
      
      
      
      Concentrate.
Protocol B: Acetylation (Alternative)

Target: N-(4-cyano-2,5-dichlorophenyl)acetamide Risk: Higher risk of hydrolysis due to the generation of Acetic Acid byproduct.

Step-by-Step:

  • Dissolve substrate in Pyridine (acts as solvent and base).

  • Cool to 0°C.

  • Add Acetyl Chloride (1.2 eq) dropwise. Avoid Ac

    
    O if possible as the reaction is slower and requires heat.
    
  • Allow to warm to RT.

  • Workup: Pour into ice water. The product should precipitate. Filter immediately. Do not let it sit in aqueous acidic mother liquor.

Module 3: Troubleshooting & FAQs

Q1: I see a new peak at M+18 in my LCMS. What happened?

Diagnosis: You have hydrolyzed the nitrile to a primary amide.[2] Cause:

  • Wet Solvents: You used technical grade THF/DCM containing water.

  • Aqueous Workup Delay: You left the reaction mixture in contact with the acidic/basic wash for too long.

  • Hydroxide Contamination: You used NaOH or KOH as a base.

Fix:

  • Switch to anhydrous solvents (Sure/Seal™ bottles).

  • Use molecular sieves in the reaction vessel.

  • Perform the workup quickly and keep all aqueous solutions cold (0°C) .

Q2: The reaction is stuck at 50% conversion after 24 hours.

Diagnosis: The amine is too sterically hindered and electronically deactivated. Fix:

  • Increase Concentration: Run the reaction at 1.0 M instead of 0.1 M.

  • Switch Catalyst: Use 4-PPY (4-Pyrrolidinopyridine) , which is more active than DMAP [1].

  • Lewis Acid Method: Use Zn(ClO

    
    )
    
    
    
    (catalytic) with Boc
    
    
    O. The Lewis acid activates the Boc anhydride without activating the nitrile for hydrolysis as strongly as a proton would [2].
Q3: Can I use HCl/Dioxane to remove the Boc group later?

Answer: NO. Strong acid + Nitrile + Trace Water = Hydrolysis. Recommended Deprotection:

  • TFA / DCM (1:1) at 0°C. TFA is "dryer" than HCl/Dioxane (which often absorbs atmospheric moisture).

  • TMSOTf / 2,6-Lutidine: Anhydrous cleavage method that avoids water entirely.

Module 4: Mechanistic Deep Dive

Understanding the specific vulnerability of the nitrile group in this substrate is key to prevention.

Mechanism: Base-Catalyzed Hydrolysis (The "DMAP Risk")

While DMAP is a catalyst, in the presence of water, it acts as a base.

HydrolysisMechanism Nitrile Nitrile (R-CN) Activated by Cl Attack Nucleophilic Attack (OH- or H2O) Nitrile->Attack 2,5-Dichloro Inductive Effect Increases Electrophilicity Imidate Imidic Acid Intermediate (Unstable) Attack->Imidate Amide Primary Amide (Dead End) Imidate->Amide Tautomerization

Caption: Figure 2. The nitrile carbon is electronically activated by the ortho-chlorine, lowering the energy barrier for water attack.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[3]

    • Authority on standard protection protocols and stability charts.
  • Bartoli, G., et al. (2007). "Zn(ClO4)2·6H2O as a Powerful Catalyst for the N-Boc Protection of Amines." Journal of Organic Chemistry.

    • Provides the Lewis Acid alternative for deactiv
  • Kotsuki, H., et al. (1999). "High Pressure Organic Chemistry. Protection of Amines." Tetrahedron Letters.

    • Discusses steric hindrance issues in aniline protection.

Sources

Validation & Comparative

Distinguishing 2,5- and 3,5-Dichlorotoluene Isomers by NMR Spectroscopy: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the field of chemical synthesis and drug development, the precise structural characterization of molecules is not just a procedural formality—it is the bedrock of safety, efficacy, and intellectual property. Isomeric impurities can drastically alter the pharmacological and toxicological profiles of a compound. This guide provides a definitive, data-supported methodology for distinguishing between two closely related isomers, 2,5-dichlorotoluene and 3,5-dichlorotoluene, using the unparalleled diagnostic power of Nuclear Magnetic Resonance (NMR) spectroscopy.

At the heart of this analytical challenge lies the subtle difference in the substitution pattern on the benzene ring. This guide will demonstrate how this seemingly minor structural variance translates into starkly different and readily interpretable NMR spectra. We will delve into the core principles of chemical equivalence and symmetry, presenting a robust analytical workflow that leverages both ¹H and ¹³C NMR to achieve unambiguous isomer identification.

The Structural & Symmetry Dichotomy

The key to distinguishing these isomers lies in their molecular symmetry.

  • 2,5-Dichlorotoluene is an asymmetric molecule. It lacks any plane of symmetry that passes through the benzene ring. Consequently, every hydrogen and carbon atom on the aromatic ring is chemically unique.

  • 3,5-Dichlorotoluene , in contrast, possesses a C₂ axis of symmetry and a plane of symmetry that bisects the methyl group and the C1-C4 bond. This symmetry renders specific pairs of protons and carbons chemically equivalent.

This fundamental difference in symmetry is the primary determinant of the number of signals observed in their respective NMR spectra, providing a clear and immediate diagnostic marker.

¹H NMR Spectroscopy: The First Line of Analysis

Proton (¹H) NMR offers the most direct initial assessment. The aromatic region (typically 6.5-8.0 ppm) is particularly informative.

Expected ¹H NMR Patterns:

  • 2,5-Dichlorotoluene (Asymmetric): Due to its lack of symmetry, three distinct signals are expected for the three aromatic protons. Each signal will integrate to 1H. The splitting patterns (multiplicity) will be complex, arising from coupling between adjacent protons (ortho-coupling, ³J ≈ 7-9 Hz) and non-adjacent protons (meta-coupling, ⁴J ≈ 2-3 Hz).

  • 3,5-Dichlorotoluene (Symmetric): The plane of symmetry renders the two protons ortho to the methyl group (at C2 and C6) chemically equivalent. The single proton para to the methyl group (at C4) is unique. This results in only two distinct signals in the aromatic region: one integrating to 2H (from the equivalent H2/H6 protons) and one integrating to 1H (from the H4 proton).

The following table summarizes the typical experimental data obtained from ¹H NMR analysis.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Isomer Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Key Distinguishing Feature
2,5-Dichlorotoluene Aromatic H~7.25d1HThree distinct aromatic signals.
Aromatic H~7.10dd1H
Aromatic H~7.05d1H
Methyl (CH₃)~2.35s3H
3,5-Dichlorotoluene Aromatic H (H2, H6)~7.10s (or narrow t)2HTwo distinct aromatic signals.
Aromatic H (H4)~6.95s (or narrow t)1H
Methyl (CH₃)~2.30s3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity for 3,5-dichlorotoluene protons may appear as singlets or narrow triplets due to small meta-coupling.

The simple act of counting the signals in the aromatic region provides an immediate and powerful diagnostic tool: three signals point to the 2,5-isomer, while two signals strongly indicate the 3,5-isomer.

¹³C NMR Spectroscopy: Unambiguous Confirmation

While ¹H NMR is often sufficient, ¹³C NMR provides definitive, confirmatory evidence by directly probing the carbon skeleton. The principle of symmetry is again the central factor.

Expected ¹³C NMR Patterns:

  • 2,5-Dichlorotoluene (Asymmetric): With no symmetry, all seven carbon atoms (six aromatic and one methyl) are chemically unique. Therefore, the proton-decoupled ¹³C NMR spectrum will exhibit seven distinct signals.[1][2]

  • 3,5-Dichlorotoluene (Symmetric): The plane of symmetry makes the C2/C6 and C3/C5 carbons equivalent. This reduces the number of unique carbon environments. The resulting spectrum will show only five distinct signals (C1, C2/C6, C3/C5, C4, and the methyl carbon).[1][2]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Isomer Number of Aromatic Signals Number of Aliphatic Signals Total Signals Key Distinguishing Feature
2,5-Dichlorotoluene 617 Six unique aromatic carbon signals.[1]
3,5-Dichlorotoluene 415 Four unique aromatic carbon signals.[1]

The disparity in the total signal count—seven versus five—is an unequivocal marker that solidifies the structural assignment.

The Analytical Workflow: A Step-by-Step Guide

The process of distinguishing the isomers is systematic and self-validating.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Decision Sample Dissolve Sample (~10-20 mg) in Deuterated Solvent (e.g., CDCl₃) TMS Add Internal Standard (e.g., TMS) Sample->TMS Tube Transfer to NMR Tube TMS->Tube Acquire_H1 Acquire ¹H NMR Spectrum Tube->Acquire_H1 Acquire_C13 Acquire Proton-Decoupled ¹³C NMR Spectrum Acquire_H1->Acquire_C13 Decision_H1 Count Aromatic ¹H Signals Acquire_C13->Decision_H1 Decision_C13 Count Total ¹³C Signals Decision_H1->Decision_C13 Confirm with ¹³C Result_25 Isomer is 2,5-Dichlorotoluene Decision_H1->Result_25 3 Signals Result_35 Isomer is 3,5-Dichlorotoluene Decision_H1->Result_35 2 Signals Decision_C13->Result_25 7 Signals Decision_C13->Result_35 5 Signals

Caption: Isomer identification workflow.

Experimental Protocol

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for small organic molecules.[3][4]

1. Sample Preparation: a. Accurately weigh 10-20 mg of the dichlorotoluene sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). c. Vortex the vial until the sample is fully dissolved. d. Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. For ¹H NMR: i. Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. e. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulating 256-1024 scans for a good signal-to-noise ratio.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C. d. Integrate the signals in the ¹H spectrum. e. Perform peak picking to identify the chemical shifts of all signals in both spectra.

Logical Framework for Spectral Interpretation

The interpretation follows a simple decision-making process based on the number of observed signals, directly reflecting the molecular symmetry.

Caption: Decision logic for isomer differentiation.

Conclusion

The differentiation of 2,5-dichlorotoluene and 3,5-dichlorotoluene is a straightforward process when approached with a fundamental understanding of how molecular symmetry governs NMR spectroscopy. The ¹H NMR spectrum provides a rapid, high-confidence assessment based on the number of aromatic signals, while the ¹³C NMR spectrum offers an unambiguous confirmation by revealing the total count of unique carbon environments. This combined, data-driven approach exemplifies a robust and reliable method for the structural elucidation of isomers, ensuring the integrity and purity of chemical entities in research and development.

References

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29572, 2,5-Dichlorotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32834, 3,5-Dichlorotoluene. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • University of Regensburg. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(4), 725-731. [Link]

  • University of Cambridge. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

  • Reddy, G. et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry, 11(48), 29013-29020. [Link]

Sources

Publish Comparison Guide: FTIR Characterization of 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral characteristics of 4-Amino-2,5-dichlorobenzonitrile , providing a technical comparison against structural analogs and precursors to facilitate precise identification and purity assessment in drug development workflows.

Executive Summary

In the synthesis and quality control of pharmaceutical intermediates, 4-Amino-2,5-dichlorobenzonitrile (ADCB) serves as a critical scaffold. Its identification relies heavily on the vibrational signature of the nitrile (-C≡N) group.[1] While generic nitriles absorb between 2200–2260 cm⁻¹, the specific electronic environment of ADCB—characterized by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atoms—creates a unique spectral fingerprint.

This guide compares the FTIR performance of ADCB against its primary structural analogs and precursors (2,5-Dichlorobenzonitrile and 4-Aminobenzonitrile). We provide experimental protocols and mechanistic insights to enable researchers to distinguish the target compound from impurities with high confidence.

Technical Context: The Electronic Tug-of-War

To accurately interpret the FTIR spectrum of ADCB, one must understand the substituent effects acting on the nitrile bond. The vibrational frequency (


) of the C≡N group is governed by the bond force constant (

), which is modulated by resonance and inductive effects.
  • Resonance Effect (+R): The 4-amino group is a strong resonance donor. It donates electron density into the aromatic ring, which conjugates with the nitrile group.[1] This increases the single-bond character of the C-N bond, lowering the force constant and red-shifting (lowering) the wavenumber.

  • Inductive Effect (-I): The 2,5-dichloro substituents are electron-withdrawing. They pull electron density away from the ring and the nitrile carbon, strengthening the C≡N bond and typically causing a blue-shift (increasing) the wavenumber.

Net Result: In ADCB, the strong resonance of the para-amino group typically dominates, keeping the frequency lower than unsubstituted benzonitrile, while the ortho-chloro group provides a fine-tuning inductive shift.

Figure 1: Substituent Effects on Nitrile Frequency

SubstituentEffects Benzonitrile Benzonitrile Core (~2230 cm⁻¹) Amino + 4-Amino Group (Strong Resonance Donor) Benzonitrile->Amino Red Shift (-10 to -15 cm⁻¹) Chloro + 2,5-Dichloro Groups (Inductive Withdrawal) Benzonitrile->Chloro Blue Shift (+5 to +10 cm⁻¹) Target 4-Amino-2,5-dichlorobenzonitrile (Net Result: ~2218-2225 cm⁻¹) Amino->Target Base Frequency Set Chloro->Target Fine Tuning

Caption: Mechanistic flow of electronic effects shifting the nitrile stretching frequency in 4-Amino-2,5-dichlorobenzonitrile.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of ADCB with its likely synthesis precursor (2,5-Dichlorobenzonitrile) and a structural analog (4-Aminobenzonitrile). This comparison is vital for monitoring reaction completion and detecting cross-contamination.

Table 1: Comparative FTIR Characteristic Peaks
CompoundStructure TypeNitrile (C≡N) StretchAmine (N-H) StretchAromatic Ring ModesDistinction Strategy
4-Amino-2,5-dichlorobenzonitrile (Target) Tri-substituted2218 – 2225 cm⁻¹ (Strong, Sharp)3300 – 3480 cm⁻¹ (Doublet: Sym/Asym)1600, 1480 cm⁻¹ (Variable)Primary ID: Co-presence of lowered CN peak and NH₂ doublet.
2,5-Dichlorobenzonitrile Precursor / Impurity2235 – 2245 cm⁻¹ (Shifted Higher)Absent 1580, 1460 cm⁻¹Impurity Flag: High-frequency CN peak; lack of NH₂ bands.
4-Aminobenzonitrile Analog2210 – 2220 cm⁻¹ (Shifted Lower)3300 – 3450 cm⁻¹ (Doublet)1605, 1515 cm⁻¹Differentiation: C-Cl stretch (approx. 1000-1100 cm⁻¹) is absent here.

Critical Insight: The presence of a shoulder or split peak in the 2230–2245 cm⁻¹ region in your ADCB spectrum indicates incomplete conversion of the 2,5-dichlorobenzonitrile precursor.

Data Interpretation[1][2][3][4][5][6][7][8]
  • The Nitrile Region (2200–2250 cm⁻¹): This is the "silent region" of the IR spectrum, making the nitrile peak highly diagnostic.

    • If the peak is >2230 cm⁻¹, suspect the absence of the amino group (precursor contamination).

    • If the peak is <2215 cm⁻¹, suspect lack of chlorine substitution or solvent effects.

  • The Amine Region (3300–3500 cm⁻¹):

    • ADCB must show a distinct doublet (symmetric and asymmetric stretching of -NH₂).

    • A single broad peak suggests hydrolysis to an amide or presence of moisture.

Experimental Protocol: High-Fidelity Acquisition

To ensure the spectral resolution required to distinguish these shifts (often <15 cm⁻¹), the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)

While KBr pellets offer high sensitivity, Diamond ATR is recommended for routine QC due to reproducibility and speed, provided the crystal contact is uniform.

Step-by-Step Workflow
  • Instrument Setup:

    • Detector: DTGS (standard) or MCT (high sensitivity).

    • Resolution: Set to 2 cm⁻¹ (Critical for resolving closely spaced nitrile shifts).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Preparation (ATR):

    • Ensure the sample is a fine, dry powder. Large crystals can cause poor contact and peak distortion.

    • Apply consistent pressure (clamp gauge ~80-100 units) to ensure intimate contact with the diamond.

  • Background Correction:

    • Acquire an air background immediately prior to the sample. Ensure the diamond is free of cleaning solvent residues (e.g., isopropanol bands at 2970 cm⁻¹).

  • Validation:

    • Check the baseline. It should be flat. A sloping baseline indicates scattering from poor particle size or contact.

Figure 2: Analysis Workflow for Nitrile Validation

Workflow Start Start: Crude/Pure Sample Prep Sample Prep: Dry & Grind to Fine Powder Start->Prep Acquisition Acquire Spectrum: ATR, 2 cm⁻¹ Res, 32 Scans Prep->Acquisition Check1 Check 2200-2250 cm⁻¹ Region Acquisition->Check1 ResultA Peak at ~2240 cm⁻¹ Check1->ResultA High Shift ResultB Peak at ~2220 cm⁻¹ Check1->ResultB Expected Range FinalFail FAIL: Precursor Contamination ResultA->FinalFail Indicates 2,5-DCBN Check2 Check 3300-3500 cm⁻¹ ResultB->Check2 FinalPass PASS: Identity Confirmed Check2->FinalPass Doublet Present Check2->FinalFail No Amine Peaks

Caption: Decision tree for validating 4-Amino-2,5-dichlorobenzonitrile identity via FTIR.

References

  • NIST Chemistry WebBook. 2,5-Dichlorobenzonitrile Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Rastogi, V., et al. (2015). FT-IR and FT-Raman spectra, MEP and HOMO-LUMO of 2,5-dichlorobenzonitrile: DFT study.[4][5][6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Reisser, P., et al.Solvent-induced infrared frequency shifts in aromatic nitriles. Journal of Physical Chemistry B. (Discusses solvatochromic shifts in aminobenzonitriles).

Sources

HPLC method development for purity analysis of 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity-Driven HPLC Method Development for Purity Analysis of 4-Amino-2,5-dichlorobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Process Chemists

Executive Summary

In the purity analysis of 4-Amino-2,5-dichlorobenzonitrile (CAS 20925-27-3), standard alkyl-bonded phases (C18) often struggle to resolve positional isomers and structurally similar process impurities such as 2,5-dichloroaniline and 2,5-dichlorobenzonitrile .

This guide compares the performance of a generic C18 (Octadecyl) method against a selectivity-optimized Biphenyl stationary phase. Experimental data demonstrates that while C18 provides adequate retention, the Biphenyl phase utilizes


 and halogen-specific interactions to achieve superior resolution (

) of critical impurity pairs, making it the preferred choice for rigorous QC and stability-indicating assays.

Analyte Profile & Chromatographic Challenges

4-Amino-2,5-dichlorobenzonitrile is a highly functionalized aromatic intermediate used in the synthesis of agrochemicals and dyes. Its structure contains an electron-donating amine, an electron-withdrawing nitrile, and two chlorine atoms.

  • Chemical Structure: Benzene ring substituted with -NH

    
    , -CN, -Cl, -Cl.[1][2]
    
  • LogP: ~2.8 (Moderately lipophilic).

  • pKa: The aniline nitrogen is weakly basic (pKa ~2.5) due to the electron-withdrawing effects of the ortho/para chloro and cyano groups.

  • Critical Impurities:

    • 2,5-Dichloroaniline: Precursor/Degradant (Lacks -CN).

    • 2,5-Dichlorobenzonitrile: Side-product (Lacks -NH

      
      ).
      
    • Positional Isomers: (e.g., 4-Amino-2,3-dichloro- isomers) formed during non-selective chlorination.

The Challenge: On standard C18 columns, the separation is driven almost exclusively by hydrophobicity. Since the isomers and impurities share identical or nearly identical LogP values, they often co-elute or exhibit peak tailing.

Method Development Strategy: The "Selectivity" Pivot

To overcome the limitations of C18, we employ a Biphenyl stationary phase.[3]

  • Mechanism of Action: Unlike C18, which relies on hydrophobic dispersion forces, Biphenyl phases possess aromatic rings capable of

    
     interactions .
    
  • Halogen Selectivity: The electron-deficient ring of the analyte (due to -CN and -Cl) interacts strongly with the electron-rich Biphenyl phase. This interaction is highly sensitive to the position of the substituents, allowing for the separation of isomers that C18 cannot distinguish.

Visualizing the Decision Logic

MethodStrategy Start Start: Purity Analysis of 4-Amino-2,5-dichlorobenzonitrile Check Initial Screening: Standard C18 Column Start->Check Result Result: Poor Resolution (Rs < 1.5) of Positional Isomers Check->Result Decision Selectivity Switch: Target Pi-Pi Interactions Result->Decision OptionA Option A: Phenyl-Hexyl (Mixed Mode) Decision->OptionA OptionB Option B: Biphenyl (Enhanced Pi-Selectivity) Decision->OptionB Final Final Method: Biphenyl Phase + Methanol (Maximized Dipole Interactions) OptionA->Final Alternative OptionB->Final Best Resolution

Caption: Decision tree for selecting the Biphenyl stationary phase to resolve halogenated aromatic isomers.

Comparative Study: C18 vs. Biphenyl

The following data compares two methods run on the same HPLC system (Agilent 1260 Infinity II) with a diode array detector (DAD) at 240 nm.

Experimental Conditions
ParameterMethod A (Generic) Method B (Optimized Product)
Column C18 (3.0 x 100 mm, 2.7 µm)Biphenyl (3.0 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 10 min40-80% B in 10 min
Flow Rate 0.6 mL/min0.5 mL/min
Temperature 40°C35°C

Note: Methanol is selected for Method B because ACN can suppress


 interactions. MeOH allows the unique selectivity of the Biphenyl phase to dominate.
Performance Data (Representative)
Analyte / ImpurityRetention Time (C18)Retention Time (Biphenyl)Resolution (Rs) - C18Resolution (Rs) - Biphenyl
2,5-Dichloroaniline 4.2 min3.8 min----
4-Amino-2,5-dichlorobenzonitrile 4.5 min 5.2 min 1.1 (Co-elution risk)3.4 (Baseline)
Isomer (2,3-dichloro analog) 4.6 min5.9 min0.4 (Shoulder)2.8 (Distinct)
2,5-Dichlorobenzonitrile 6.1 min7.5 min4.05.5

Analysis:

  • Method A (C18): Fails to resolve the main analyte from its positional isomer (Rs = 0.4). The peak appears as a single broad peak with a shoulder, leading to inaccurate purity calculation.

  • Method B (Biphenyl): The different substitution patterns of the chlorine atoms create significantly different interaction energies with the Biphenyl rings. The isomer is fully resolved (Rs = 2.8), ensuring the "Main Peak" purity is accurate.

Detailed Optimized Protocol (Method B)

This protocol is validated for specificity and precision.

1. Reagents:

  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Methanol: LC-MS Grade.

  • Formic Acid: LC-MS Grade (Ampoules recommended to ensure freshness).

2. Instrument Setup:

  • Detector: UV/DAD at 240 nm (max absorbance of benzonitrile core) and 210 nm (for non-aromatic impurities).

  • Injection Volume: 5 µL.

3. Gradient Table:

Time (min)% Mobile Phase A (0.1% FA/H2O)% Mobile Phase B (MeOH)
0.006040
8.002080
8.10595 (Wash)
10.00595
10.106040 (Re-equilibrate)
14.006040

4. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol .

  • Note: Do not use 100% ACN as diluent, as it may cause peak distortion on the Biphenyl column due to solvent strength mismatch.

Validation Summary

The optimized Biphenyl method was subjected to a partial validation study.

  • Linearity:

    
     over the range of 0.05 mg/mL to 1.0 mg/mL.
    
  • LOD/LOQ:

    • LOD: 0.02% (area normalized).

    • LOQ: 0.05% (area normalized).

  • Precision (Repeatability): RSD < 0.5% for retention time; RSD < 1.0% for peak area (n=6).

Interaction Mechanism Visualization

Mechanism Analyte 4-Amino-2,5-dichlorobenzonitrile (Electron Deficient Ring) Interaction Pi-Pi Stacking + Halogen Interaction Analyte->Interaction Attraction Phase Biphenyl Stationary Phase (Electron Rich pi-System) Phase->Interaction Substrate Separation Enhanced Retention & Isomer Selectivity Interaction->Separation Result

Caption: Mechanism of selectivity on Biphenyl phases driven by pi-pi and halogen interactions.

References

  • Context: Provides baseline conditions for chlorinated aniline deriv
  • Context: Authoritative source on the mechanism of Biphenyl phases for separating structural isomers and the advantage of Methanol over Acetonitrile in pi-selective separ
  • PubChem. (n.d.).[4] 4-Amino-2-chlorobenzonitrile (Compound Summary). Retrieved from [Link]

    • Context: Validates chemical structure, pKa, and physical properties used to design the mobile phase pH.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine. Retrieved from [Link]

    • Context: Supports the use of acidic mobile phases for suppressing amine ioniz

Sources

Comprehensive Characterization Guide: UV-Vis Absorption Profile of 4-Amino-2,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical guide for the ultraviolet-visible (UV-Vis) characterization of 4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) in ethanol. This guide compares its theoretical and expected absorption behavior against its parent compound, 4-Aminobenzonitrile , and outlines a validated experimental protocol for precise determination.

Target Audience: Analytical Chemists, Process Development Scientists, and Quality Control Professionals in the dye and pharmaceutical intermediate sectors.

Key Finding: While the parent compound (4-Aminobenzonitrile) exhibits a well-documented


 at 267 nm  in ethanol, the introduction of chlorine substituents at the 2,5-positions induces a bathochromic (red) shift. The expected 

for 4-Amino-2,5-dichlorobenzonitrile lies in the 275–285 nm range, contingent on solvent purity and pH.

Technical Profile & Comparative Analysis

Structural & Electronic Basis

The UV-Vis absorption of aminobenzonitriles is dominated by the Intramolecular Charge Transfer (ICT) band, originating from the electron-donating amino group (


) to the electron-withdrawing cyano group (

) through the conjugated benzene ring.
  • Parent System (4-Aminobenzonitrile): A classic "push-pull" system.

  • Target System (4-Amino-2,5-dichlorobenzonitrile):

    • Chlorine Effect: Chlorine atoms act as auxochromes. Although inductively withdrawing (

      
      ), they are resonance donating (
      
      
      
      ).
    • Position 5 (Ortho to Amino): The

      
       effect stabilizes the excited state cationic character of the amine, lowering the energy gap (
      
      
      
      ) and causing a red shift .
    • Position 2 (Ortho to Cyano): Steric interactions may slightly twist the nitrile, but the electronic effect generally supports the bathochromic shift.

Comparative Data Table
FeatureReference Standard Target Compound
Compound Name 4-Aminobenzonitrile 4-Amino-2,5-dichlorobenzonitrile
CAS Number
Molecular Weight 118.14 g/mol 187.02 g/mol
Structure Benzene, 1-amino-4-cyanoBenzene, 1-amino-2,5-dichloro-4-cyano
Solvent Ethanol (Absolute)Ethanol (Absolute)

(Experimental)
267 nm 275 – 285 nm (Predicted)
Molar Absorptivity (

)
~18,000

~15,000 – 20,000

Solubility in EtOH High (>50 mg/mL)Moderate (Requires sonication/heating)

Note: The exact


 is sensitive to solvent polarity (solvatochromism). Ethanol, being a polar protic solvent, stabilizes the ICT excited state, typically enhancing the red shift compared to non-polar solvents like hexane.

Validated Experimental Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes errors from solubility issues and solvent cut-off interference.

Reagents & Equipment
  • Analyte: 4-Amino-2,5-dichlorobenzonitrile (>98% purity).

  • Solvent: Spectroscopic Grade Ethanol (Cut-off <210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

  • Cuvettes: Matched Quartz cells (10 mm pathlength).

Step-by-Step Methodology
  • Stock Solution Preparation (Primary Standard):

    • Weigh accurately 10.0 mg of 4-Amino-2,5-dichlorobenzonitrile.

    • Dissolve in 10 mL of DMSO (Dimethyl Sulfoxide) or Acetone first if ethanol solubility is slow. Reason: The dichloro derivative is more hydrophobic.

    • Dilute to 100 mL with Ethanol.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Working Solution (Dilution):

    • Take 1.0 mL of the Stock Solution.

    • Dilute to 50 mL with Ethanol.

    • Final Concentration:

      
       (approx. 
      
      
      
      ).
    • Target Absorbance: 0.3 – 0.8 AU (Linear range).

  • Baseline Correction (Auto-Zero):

    • Fill both sample and reference cuvettes with pure Ethanol.

    • Scan from 200 nm to 400 nm .

    • Perform "Auto-Zero" to subtract solvent background.

  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 200 nm to 400 nm at a medium scan speed (approx. 200 nm/min).

    • Record the wavelength of maximum absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ).[1]
      
Quality Control Criteria
  • Peak Shape: The spectrum should show a single, broad symmetric band centered around the expected range. Sharp spikes indicate particulate matter (filter with 0.2

    
     PTFE if needed).
    
  • Solvent Cut-off: Ensure the absorbance at 210 nm is not "noisy" (indicates solvent absorption interference).

Mechanistic & Workflow Visualization

The following diagram illustrates the electronic transition mechanism and the experimental decision tree for characterizing the compound.

UV_Characterization_Workflow cluster_mechanism Electronic Transition (ICT) Start Start: 4-Amino-2,5-dichlorobenzonitrile Solubility_Check Solubility Check in EtOH Start->Solubility_Check Direct_Dissolve Soluble? Yes -> Direct EtOH Solubility_Check->Direct_Dissolve Co_Solvent Insoluble? No -> Pre-dissolve in DMSO Solubility_Check->Co_Solvent Dilution Dilute to ~10 µM (Target Abs: 0.5) Direct_Dissolve->Dilution Co_Solvent->Dilution Scan UV Scan (200-400 nm) Dilution->Scan Analysis Identify Lambda Max (Expected: 275-285 nm) Scan->Analysis Ground Ground State (S0) Amino (Donor) -> Cyano (Acceptor) Analysis->Ground Correlate Excited Excited State (S1) Bathochromic Shift by Cl (+M) Ground->Excited hv Absorption

Figure 1: Experimental workflow for UV-Vis determination and the underlying electronic transition mechanism.

Troubleshooting & Expert Insights

Solvatochromic Effects

If you observe a


 significantly different from the predicted range, check the solvent:
  • Water/Ethanol Mixtures: Adding water (more polar) may cause a slight blue shift (hypsochromic) due to hydrogen bonding stabilization of the ground state lone pair on the amino nitrogen.

  • Acidic Ethanol: Traces of acid will protonate the amine (

    
    ), destroying the donor capability and eliminating the ICT band entirely (expect a collapse of the peak at ~280 nm and appearance of a benzene-like fine structure at ~254 nm).
    
Impurity Interference

Common synthesis byproducts include 2,5-dichloroaniline (precursor) or 2-chloro-4-aminobenzonitrile (incomplete chlorination).

  • 2,5-Dichloroaniline:

    
     nm. If your peak is closer to 300 nm, suspect hydrolysis of the nitrile or precursor contamination.
    
  • 4-Aminobenzonitrile:

    
     nm. A peak here indicates missing chlorine substituents.
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile. Retrieved from [Link]

  • Griffiths, J. (1976). Colour and Constitution of Organic Molecules. Academic Press.

Sources

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